molecular formula C26H26N2O4S B5254539 Ethyl 2-[3-phenyl-3-(phenylformamido)propanamido]-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate

Ethyl 2-[3-phenyl-3-(phenylformamido)propanamido]-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate

Cat. No.: B5254539
M. Wt: 462.6 g/mol
InChI Key: LUWKCLRAZBWKAQ-UHFFFAOYSA-N
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Description

Ethyl 2-[3-phenyl-3-(phenylformamido)propanamido]-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate is a complex organic compound belonging to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Ethyl 2-[3-phenyl-3-(phenylformamido)propanamido]-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate, typically involves condensation reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions often involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions such as the presence of phosphorus pentasulfide (P4S10) as a sulfurizing agent .

Industrial Production Methods

Industrial production of thiophene derivatives may involve large-scale condensation reactions using automated reactors and controlled environments to ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired derivative and its applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-phenyl-3-(phenylformamido)propanamido]-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Scientific Research Applications

Ethyl 2-[3-phenyl-3-(phenylformamido)propanamido]-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate has various scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 2-[3-phenyl-3-(phenylformamido)propanamido]-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives such as:

Uniqueness

Ethyl 2-[3-phenyl-3-(phenylformamido)propanamido]-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate is unique due to its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties . This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

ethyl 2-[(3-benzamido-3-phenylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O4S/c1-2-32-26(31)23-19-14-9-15-21(19)33-25(23)28-22(29)16-20(17-10-5-3-6-11-17)27-24(30)18-12-7-4-8-13-18/h3-8,10-13,20H,2,9,14-16H2,1H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWKCLRAZBWKAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CC(C3=CC=CC=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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